molecular formula C9H10F3NO3S B3026487 4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate CAS No. 45708-68-7

4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate

Cat. No.: B3026487
CAS No.: 45708-68-7
M. Wt: 269.24 g/mol
InChI Key: HPNLXNXDMUZRCG-UHFFFAOYSA-M
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Description

4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate is a chemical compound with the molecular formula C9H10F3NO3S and a molecular weight of 269.24 g/mol . This compound is known for its unique structure, which includes a pyridinium ion with an ethenyl group and a trifluoromethanesulfonate counterion. It is primarily used in research settings and has various applications in chemistry and materials science.

Preparation Methods

The synthesis of 4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate typically involves the reaction of 4-vinylpyridine with methyl iodide to form 1-methyl-4-vinylpyridinium iodide. This intermediate is then treated with silver trifluoromethanesulfonate to yield the desired product . The reaction conditions generally include:

    Temperature: Room temperature

    Solvent: Acetonitrile or other polar solvents

    Reaction Time: Several hours to overnight

Industrial production methods may involve similar synthetic routes but optimized for larger scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.

    Substitution: The ethenyl group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The pyridinium ion can participate in electron transfer processes, while the ethenyl group can undergo addition or substitution reactions. The trifluoromethanesulfonate counterion stabilizes the compound and enhances its solubility in polar solvents.

Comparison with Similar Compounds

Similar compounds to 4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate include other pyridinium salts such as:

  • 1-Methyl-4-vinylpyridinium chloride
  • 1-Methyl-4-vinylpyridinium bromide
  • 1-Methyl-4-vinylpyridinium tetrafluoroborate

These compounds share similar structural features but differ in their counterions, which can influence their reactivity and applications. The trifluoromethanesulfonate counterion in this compound provides unique properties such as enhanced solubility and stability, making it distinct from its analogs .

Properties

IUPAC Name

4-ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N.CHF3O3S/c1-3-8-4-6-9(2)7-5-8;2-1(3,4)8(5,6)7/h3-7H,1H2,2H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNLXNXDMUZRCG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=C.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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